N-[1-(4-tert-butylphenyl)ethyl]-2,2-dichloro-1-methylcyclopropanecarboxamide
Description
N-[1-(4-tert-butylphenyl)ethyl]-2,2-dichloro-1-methylcyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with dichloro and methyl groups, and an amide linkage to a tert-butylphenyl ethyl group
Properties
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO/c1-11(20-14(21)16(5)10-17(16,18)19)12-6-8-13(9-7-12)15(2,3)4/h6-9,11H,10H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRZMNMSKRRJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2(CC2(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-2,2-dichloro-1-methylcyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Preparation of 1-(4-tert-butylphenyl)ethanol: This can be achieved by the reduction of 4-tert-butylacetophenone using a suitable reducing agent such as sodium borohydride.
Formation of 1-(4-tert-butylphenyl)ethyl bromide: The alcohol is then converted to the corresponding bromide using hydrobromic acid or phosphorus tribromide.
Cyclopropanation: The bromide is reacted with dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide, to form 2,2-dichloro-1-methylcyclopropane.
Amidation: Finally, the cyclopropane derivative is reacted with an amine, such as methylamine, under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-tert-butylphenyl)ethyl]-2,2-dichloro-1-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the cyclopropane ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products include azido or thiol-substituted cyclopropanes.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
N-[1-(4-tert-butylphenyl)ethyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-2,2-dichloro-1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-tert-butylphenyl)ethyl]-2,2-dichloro-1-methylcyclopropanecarboxamide
- 4,4’-Di-tert-butylbiphenyl
- 4-tert-butylphenyl ethyl ketone
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring with dichloro and methyl substitutions, and an amide linkage to a tert-butylphenyl ethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
